REACTION_CXSMILES
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[Cl-].[Al+3].[Cl-].[Cl-].[S:5]1[CH:9]=[CH:8][C:7]([C:10]([NH2:12])=[O:11])=[CH:6]1.Cl.[Cl-].[Na+].[C:16](Cl)(=[O:18])[CH3:17]>>[C:16]([C:9]1[S:5][CH:6]=[C:7]([C:10]([NH2:12])=[O:11])[CH:8]=1)(=[O:18])[CH3:17] |f:0.1.2.3,6.7|
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Name
|
|
Quantity
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66.5 g
|
Type
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reactant
|
Smiles
|
[Cl-].[Al+3].[Cl-].[Cl-]
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Name
|
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)Cl
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Name
|
|
Quantity
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12.7 g
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Type
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reactant
|
Smiles
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S1C=C(C=C1)C(=O)N
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Name
|
ice
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Quantity
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1 kg
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Type
|
reactant
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Smiles
|
|
Name
|
|
Quantity
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400 mL
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Type
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reactant
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Smiles
|
Cl
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
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reactant
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Smiles
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[Cl-].[Na+]
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
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the resulting pale yellow solution stirred at room temperature for 4 h
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Rate
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UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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EXTRACTION
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Details
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extracted with butanone (6×500 ml)
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Type
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CUSTOM
|
Details
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The combined organic extracts were evaporated to small volume
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Type
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ADDITION
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Details
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diluted with ethyl acetate (1000 ml)
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Type
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WASH
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Details
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washed thoroughly with sodium carbonate solution (6×100 ml) and water (100 ml)
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Type
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CUSTOM
|
Details
|
dried
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Type
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CUSTOM
|
Details
|
evaporated to small volume
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Type
|
CUSTOM
|
Details
|
recrystallised from ethyl acetate, m.p. 156°-158°
|
Reaction Time |
4 h |
Name
|
|
Type
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|
Smiles
|
C(C)(=O)C1=CC(=CS1)C(=O)N
|
Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |